molecular formula C18H17NO5 B5871784 N-[(FURAN-2-YL)METHYL]-5-[(2-METHOXYPHENOXY)METHYL]FURAN-2-CARBOXAMIDE

N-[(FURAN-2-YL)METHYL]-5-[(2-METHOXYPHENOXY)METHYL]FURAN-2-CARBOXAMIDE

Cat. No.: B5871784
M. Wt: 327.3 g/mol
InChI Key: RLRRKZZMTJCJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(FURAN-2-YL)METHYL]-5-[(2-METHOXYPHENOXY)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-5-[(2-METHOXYPHENOXY)METHYL]FURAN-2-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of furan-2-carboxylic acid with appropriate reagents to introduce the furan-2-ylmethyl and 2-methoxyphenoxy groups. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-5-[(2-METHOXYPHENOXY)METHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethanol derivatives .

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-5-[(2-METHOXYPHENOXY)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound shares structural similarities and is also investigated for its anticancer properties.

    Furan-2-ylmethanethiol: Another furan derivative with distinct chemical properties and applications.

Uniqueness

N-[(FURAN-2-YL)METHYL]-5-[(2-METHOXYPHENOXY)METHYL]FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-21-15-6-2-3-7-16(15)23-12-14-8-9-17(24-14)18(20)19-11-13-5-4-10-22-13/h2-10H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRRKZZMTJCJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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